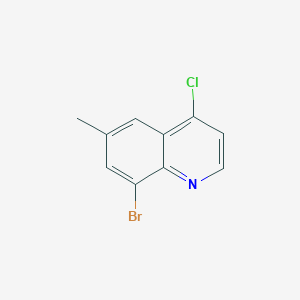

8-Bromo-4-chloro-6-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLLMICSEAATSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656130 | |

| Record name | 8-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156602-22-0 | |

| Record name | 8-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1156602-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-4-chloro-6-methylquinoline CAS number

An In-depth Technical Guide to 8-Bromo-4-chloro-6-methylquinoline (CAS: 1156602-22-0)

Introduction

This compound is a polysubstituted heterocyclic compound built on the quinoline framework. Quinoline scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific arrangement of a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 6-position imparts a unique combination of reactivity and steric and electronic properties.[1] This makes it a highly valuable and versatile building block in synthetic organic chemistry.[1][3]

Primarily, this compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents.[1][3] Its functional groups act as reactive handles for a variety of chemical transformations, enabling the exploration of chemical space in drug discovery programs targeting cancer and microbial infections.[2][3] This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in the field.

Compound Identification and Physicochemical Properties

The identity and fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

| Identifier | Value |

| CAS Number | 1156602-22-0[1][3][4] |

| IUPAC Name | This compound[1][3] |

| Molecular Formula | C₁₀H₇BrClN[1][3] |

| Molecular Weight | 256.52 g/mol [1][3] |

| Canonical SMILES | CC1=CC2=C(C=CN=C2C(=C1)Br)Cl[1][3] |

| InChI | InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3[1][3] |

| InChI Key | XZLLMICSEAATSX-UHFFFAOYSA-N[1][3] |

The physical characteristics of the compound dictate its handling, storage, and use in experimental setups.

| Property | Value |

| Physical Form | Solid[5] |

| Solubility | Soluble in organic solvents like DMSO and THF; poorly soluble in water.[3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere.[5][6] |

| Stability | Stable under normal laboratory conditions; may decompose at extreme pH or temperature.[3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. The general strategy involves the construction of the quinoline core followed by functionalization, or the use of pre-functionalized precursors.

General Synthetic Workflow

A common approach begins with a substituted aniline to first construct the quinoline ring system, often yielding a 4-hydroxyquinoline (a quinolin-4-ol), which is then chlorinated. The bromination can occur before or after ring formation, depending on the desired regioselectivity governed by the directing effects of the existing substituents.

Caption: General synthetic pathway for this compound.

Protocol: One-Pot Multicomponent Synthesis

A highly efficient method involves a one-pot cascade reaction sequence that improves upon stepwise protocols by avoiding the isolation of potentially unstable intermediates.[3] This approach leverages a sequential Skraup-Doebner-Von Miller reaction.

Objective: To synthesize this compound with improved yield by minimizing intermediate handling.

Materials:

-

m-Chloroaniline

-

Crotonaldehyde

-

Nitrobenzene (oxidant)

-

Copper(II) bromide (CuBr₂)

-

Hydrobromic acid (HBr)

-

Suitable reaction solvent (e.g., high-boiling point ether)

-

Standard glassware for organic synthesis under an inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, charge the flask with m-chloroaniline and the solvent.

-

Michael Addition: While stirring, add crotonaldehyde to the mixture. Heat the reaction to 80°C and maintain for 1 hour. This step accomplishes the initial Michael addition.[3]

-

In-situ Oxidation: Without cooling or workup, add nitrobenzene to the reaction mixture. The nitrobenzene acts as an in-situ oxidant to aromatize the dihydropyridine ring intermediate formed in the previous step, yielding the quinoline core.

-

Bromination: Following the aromatization, introduce CuBr₂ and a catalytic amount of HBr directly into the flask. This step effects the electrophilic bromination of the quinoline ring.[3]

-

Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Perform an aqueous workup to remove inorganic salts and the oxidant byproducts. The crude product can then be purified using column chromatography or recrystallization to yield pure this compound.

Causality and Trustworthiness: This one-pot protocol is superior because it proceeds through a cascade of reactions without isolating intermediates, which can be time-consuming and lead to product loss.[3] The 85% overall yield reported for this method is a significant improvement over traditional stepwise syntheses.[3] Each step is a well-established transformation; their combination into a single pot demonstrates an advanced understanding of reaction compatibility and efficiency. The final purification step ensures the high purity required for subsequent applications.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its halogen substituents. The chlorine at the 4-position and the bromine at the 8-position are excellent leaving groups and can be selectively targeted in various reactions.

Types of Reactions:

-

Nucleophilic Substitution: The halogen atoms, particularly the chlorine at the C4 position, can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This is a foundational reaction for building molecular diversity.[3]

-

Palladium-Catalyzed Coupling Reactions: The C-Br bond is particularly susceptible to oxidative addition by palladium catalysts, making it an ideal handle for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.[3] This allows for the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.

Caption: Reactivity of this compound as a versatile scaffold.

Key Applications:

-

Medicinal Chemistry: It is a cornerstone intermediate for synthesizing potential therapeutic agents.[1][3] Derivatives have shown promise as antimicrobial and anticancer drugs, potentially acting by inhibiting enzymes or modulating critical biological pathways.[1][2][3]

-

Organic Synthesis: It serves as a complex and pre-functionalized building block for the total synthesis of natural products or other intricate molecular targets.[1][3]

-

Material Science: The quinoline core has unique electronic and optical properties. This compound is explored for creating novel materials for applications in electronics and photonics.[1][3]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications provide a clear guide to its risks.

| Hazard Information | Details |

| Signal Word | Danger[5][6] |

| Hazard Statements | H301: Toxic if swallowed.[5][6] H318: Causes serious eye damage.[5] |

| Precautionary Codes | P280: Wear protective gloves/eye protection.[5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid dust formation and inhalation.[7]

-

Store the compound in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C) under an inert atmosphere as recommended.[5][6][7]

Spectral Characterization

While a complete, verified set of spectra for this specific compound is not publicly available from all suppliers, its structure would be confirmed using a standard suite of analytical techniques. For analogous structures like 8-Bromoquinoline, comprehensive spectral data exists and serves as a reference.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This would confirm the number and connectivity of hydrogen atoms. Key signals would include a singlet for the methyl group protons and distinct aromatic protons, whose splitting patterns and chemical shifts would verify the substitution pattern on the quinoline ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would show distinct signals for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): MS would determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the molecular formula C₁₀H₇BrClN. The isotopic pattern would be characteristic of a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: IR would identify the functional groups present, showing characteristic peaks for C-H (aromatic and aliphatic), C=C, and C=N bonds within the quinoline ring system.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its well-defined structure, characterized by multiple reactive sites, provides a robust platform for synthetic diversification. For professionals in drug development and material science, this compound offers a reliable starting point for creating novel molecules with tailored biological or physical properties. The availability of efficient synthesis protocols further enhances its utility, making it an indispensable tool for advancing modern chemical research.

References

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

- 1. Buy this compound | 1156602-22-0 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 4. This compound | 1156602-22-0 [chemicalbook.com]

- 5. This compound | 1156602-22-0 [sigmaaldrich.com]

- 6. achmem.com [achmem.com]

- 7. fishersci.com [fishersci.com]

- 8. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-chloro-6-methylquinoline

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Bromo-4-chloro-6-methylquinoline (CAS No: 1156602-22-0), a substituted quinoline derivative of significant interest in medicinal chemistry and materials science.[1][2] As a key building block in the synthesis of novel therapeutic agents, a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals.[1][2] This document synthesizes available data on its molecular structure, solubility, and stability, while also providing detailed, field-proven experimental protocols for the determination of these and other key characteristics. Where experimental data is not publicly available, this guide offers insights based on closely related analogues and computational predictions, ensuring a robust framework for its application in research and development.

Introduction: The Significance of this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are renowned for their broad spectrum of biological activities and diverse applications.[2] The specific substitution pattern of this molecule—a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 6-position—imparts a unique combination of reactivity and steric and electronic properties.[1] These features make it a versatile intermediate for the synthesis of more complex molecules, including potential anticancer and antimicrobial agents.[1][2] The halogenated sites offer reactive handles for various cross-coupling reactions, such as Suzuki-Miyaura coupling, while the methyl group can influence solubility and metabolic stability.[2] This guide serves as a foundational resource for scientists, providing the necessary physicochemical data and analytical methodologies to effectively utilize this compound in their research endeavors.

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical properties of a compound is critical for its successful application. The following section details the known and predicted attributes of this compound.

General Properties

The fundamental molecular properties of this compound have been established and are summarized in the table below. The compound is typically supplied as a solid and requires storage in an inert atmosphere at refrigerated temperatures (2-8°C) to ensure its stability.[3]

| Property | Value | Source |

| CAS Number | 1156602-22-0 | [1][2] |

| Molecular Formula | C₁₀H₇BrClN | [1][2] |

| Molecular Weight | 256.53 g/mol | [1][4] |

| Monoisotopic Mass | 254.945039 amu | [1] |

| Physical Form | Solid | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Predicted Lipophilicity

| Parameter | Predicted Value | Source |

| XLogP3 | 3.9 | [4] |

An XLogP3 value of 3.9 suggests that the compound is lipophilic, indicating a preference for non-polar environments. This has significant implications for its formulation, potential for membrane permeability, and possible interactions with hydrophobic pockets of biological targets.

Experimental Protocols for Physicochemical Characterization

To ensure the purity, identity, and stability of this compound, a series of analytical experiments are essential. This section provides detailed, step-by-step methodologies for key characterization techniques.

Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity. As of this publication, a specific experimental melting point for this compound has not been reported in publicly accessible literature. However, the melting point of the closely related compound, 8-Bromo-4-chloroquinoline, is reported to be in the range of 147-148 °C. The addition of a methyl group would be expected to slightly alter this value.

Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting range provides an indication of purity.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid sample.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features and the protocols for obtaining them.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Based on the structure of this compound, the following proton and carbon environments are expected.

Expected ¹H NMR Signals:

-

A singlet for the methyl group protons.

-

Aromatic protons on the quinoline ring system, with chemical shifts and coupling patterns dictated by the substitution pattern.

Expected ¹³C NMR Signals:

-

A signal for the methyl carbon.

-

Signals for the ten carbons of the quinoline ring system, with chemical shifts influenced by the electronegative halogen substituents and the nitrogen atom.

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for both ¹H and ¹³C spectra to the corresponding nuclei in the molecular structure.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.53 g/mol ).

-

Isotopic peaks characteristic of the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C-H stretching vibrations from the aromatic rings and the methyl group.

-

C=C and C=N stretching vibrations characteristic of the quinoline ring.

-

C-Br and C-Cl stretching vibrations.

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Background Scan: Obtain a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Solubility Assessment

Solubility is a critical parameter for biological assays and formulation development. Preliminary assessments indicate that this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), and poorly soluble in water.

Protocol for Quantitative Solubility Determination (Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Evaluation

Understanding the stability of this compound under various conditions is crucial for its storage and handling.

Protocol for Forced Degradation Study:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

-

Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Photolytic: Exposure to UV and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by its halogen substituents.

-

Nucleophilic Substitution: The chlorine atom at the 4-position and the bromine atom at the 8-position are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

-

Cross-Coupling Reactions: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the formation of C-C, C-N, and C-O bonds. This is a key strategy for elaborating the core structure into more complex target molecules.[2]

-

Reduction: The halogen atoms can be removed through reductive dehalogenation reactions.

-

Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide.[2]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This guide has consolidated the available physicochemical data and provided a comprehensive set of experimental protocols for its characterization. While some experimental values, such as a definitive melting point and detailed spectral assignments, are not yet widely published, the methodologies outlined herein provide a clear path for their determination. Future research focused on the full experimental characterization of this compound will further enhance its utility and accelerate its application in the development of novel and impactful technologies.

References

-

Angene Chemical. (n.d.). This compound|1156602-22-0. Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Bromo-4-chloro-6-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 8-bromo-4-chloro-6-methylquinoline, a key heterocyclic intermediate in medicinal chemistry. We present its core physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications as a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an ideal framework for interacting with a wide range of biological targets. The strategic placement of functional groups, such as halogens and alkyl moieties, allows for the fine-tuning of a compound's steric and electronic properties, profoundly influencing its pharmacokinetic profile and target-binding affinity.

This compound (Figure 1) is a trisubstituted quinoline that has garnered significant attention as a versatile building block.[1] The presence of two distinct halogen atoms at the 4- and 8-positions offers orthogonal reactivity, providing chemists with precise control over subsequent functionalization. The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution, while the bromine at the C8 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[1] This dual reactivity makes it an exceptionally valuable starting material for creating diverse chemical libraries for screening against therapeutic targets.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrClN | [1][2] |

| Molecular Weight | 256.53 g/mol | [2] |

| CAS Number | 1156602-22-0 | [1] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, THF); poorly soluble in water. | N/A |

| Monoisotopic Mass | 254.945039 amu | N/A |

| SMILES | CC1=CC2=C(C=CN=C2C(=C1)Br)Cl | [1][2] |

| InChI Key | XZLLMICSEAATSX-UHFFFAOYSA-N | [1] |

Spectroscopic Data Analysis

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, the expected spectral characteristics can be inferred from analogous structures.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the quinoline core. A sharp singlet corresponding to the methyl group (CH₃) protons would likely appear in the upfield region (approx. 2.5-2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals, with carbons attached to halogens showing characteristic shifts. The methyl carbon would appear significantly upfield.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks). The molecular ion peak [M]⁺ would be observed around m/z 255/257/259.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic peaks for C=C and C=N stretching within the aromatic quinoline ring system (approx. 1500-1600 cm⁻¹) and C-H stretching from the aromatic and methyl groups.

Recommended Synthetic Protocol

The synthesis of this compound is most effectively achieved via a multi-step sequence involving the construction of a 4-hydroxyquinoline intermediate through the Gould-Jacobs reaction, followed by a robust chlorination step.[5][6] This pathway offers excellent control over the substitution pattern.

Synthesis Workflow Overview

The logical flow of the synthesis begins with the construction of the core heterocyclic structure, followed by the installation of the reactive chloro group.

Step 1: Synthesis of 8-Bromo-6-methyl-4-hydroxyquinoline (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful and reliable method for constructing the 4-hydroxyquinoline scaffold from a substituted aniline and diethyl ethoxymethylenemalonate (DEEM).[5][7]

-

Rationale: This reaction proceeds in two key stages: an initial nucleophilic substitution of the aniline onto DEEM, followed by a high-temperature thermal cyclization. The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that closes the second ring. Using a high-boiling point solvent like diphenyl ether is critical for achieving the required temperature.[8]

-

Experimental Protocol:

-

To a round-bottom flask, add 2-bromo-4-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

-

Heat the mixture with stirring to 110-120°C for 2 hours. During this time, ethanol is evolved.

-

Apply vacuum to the system to remove the ethanol and drive the initial condensation to completion, yielding the crude anilinomethylenemalonate intermediate.

-

To this crude intermediate, add diphenyl ether (approx. 5-10 mL per gram of aniline).

-

Heat the mixture to reflux (approx. 250-260°C) for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

-

Cool the reaction mixture to below 100°C and add hexane to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum to yield 8-bromo-6-methyl-4-hydroxyquinoline.

-

Step 2: Chlorination of 8-Bromo-6-methyl-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline is a standard transformation accomplished with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6][9]

-

Rationale: The mechanism involves the activation of the carbonyl/hydroxyl group by phosphorylation, creating a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro product.[9] Using POCl₃ as both the reagent and solvent ensures the reaction goes to completion.

-

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

-

Carefully add 8-bromo-6-methyl-4-hydroxyquinoline (1.0 eq.) in portions to an excess of phosphorus oxychloride (5-10 eq.).

-

Heat the mixture to reflux (approx. 110°C) with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature.

-

Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution in a large beaker to control the quench.

-

Neutralize the acidic aqueous solution by the slow addition of a solid base (e.g., sodium carbonate) or a concentrated aqueous base (e.g., NaOH or NH₄OH) until the pH is ~8-9. Keep the mixture cool in an ice bath during neutralization.

-

The product will precipitate as a solid. Filter the solid, wash it thoroughly with water to remove inorganic salts, and dry it under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a synthetic intermediate for building more complex molecules with potential therapeutic value.[1]

Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10] The quinoline scaffold is an excellent starting point for designing ATP-competitive kinase inhibitors. The dual halogenation of this compound allows for selective functionalization to explore the chemical space around the kinase active site.

-

Suzuki-Miyaura Coupling: The C8-Br bond is highly susceptible to palladium-catalyzed Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[11] This is a key strategy for extending into specific pockets of a kinase active site to enhance potency and selectivity.

-

Nucleophilic Aromatic Substitution: The C4-Cl bond is readily displaced by N-, O-, or S-nucleophiles. This allows for the installation of amine side chains, which can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for type II inhibitors.[12]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, making it a high-priority target for drug development. Many quinoline-based compounds have been developed to inhibit key kinases in this pathway, such as PI3K itself or Akt.[10][12] Derivatives synthesized from this compound are prime candidates for targeting this pathway.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its defined physicochemical properties and, most importantly, its orthogonal reactivity make it an ideal starting point for the synthesis of diverse compound libraries. The robust synthetic route detailed in this guide, based on the Gould-Jacobs reaction and subsequent chlorination, provides a reliable and scalable method for its preparation. As the quest for novel and selective kinase inhibitors continues, the strategic application of versatile scaffolds like this compound will remain a cornerstone of modern medicinal chemistry.

References

-

New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 18, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved January 18, 2026, from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Angene Chemical. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved January 18, 2026, from [Link]

-

MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved January 18, 2026, from [Link]

-

Journal of the Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved January 18, 2026, from [Link]

-

Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved January 18, 2026, from [Link]

Sources

- 1. Buy this compound (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 2. Buy this compound | 1156602-22-0 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ablelab.eu [ablelab.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Bromo-4-chloro-6-methylquinoline

This guide provides an in-depth, multi-faceted analytical approach to the definitive structure elucidation of 8-bromo-4-chloro-6-methylquinoline, a substituted quinoline derivative with significant potential in medicinal chemistry and materials science.[1] For researchers and professionals in drug development, absolute certainty in molecular structure is the bedrock of reproducible, high-impact science. This document moves beyond a simple recitation of methods to explain the scientific rationale behind the chosen analytical workflow, ensuring a self-validating and robust characterization process.

The quinoline scaffold is a privileged structure in pharmacology, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[2] The specific substitution pattern of this compound—featuring two distinct halogen atoms and a methyl group on the fused heterocyclic ring system—imparts unique physicochemical properties that are critical to its function.[1] Consequently, unambiguous confirmation of this substitution pattern is paramount.

Our approach is a synergistic one, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive portrait of the molecule.

The Integrated Analytical Workflow

A logical and efficient workflow is critical to prevent ambiguity and ensure data from each analysis corroborates the others. The process begins with confirming the molecular formula and then proceeds to probe the specific connectivity and chemical environment of the atoms.

Caption: Structure of this compound with proton labels.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2 | ~8.7 | Doublet (d) | 1H | Downfield due to proximity to nitrogen. Coupled to H-3. |

| H-3 | ~7.5 | Doublet (d) | 1H | Coupled to H-2. |

| H-5 | ~7.8 | Singlet (s) | 1H | Appears as a singlet due to no adjacent protons. |

| H-7 | ~8.0 | Singlet (s) | 1H | Appears as a singlet. Downfield shift influenced by adjacent bromine. |

| -CH₃ | ~2.6 | Singlet (s) | 3H | Typical range for a methyl group on an aromatic ring. |

Note: Predicted values are estimates and may vary slightly based on solvent and concentration. Predictions were generated using algorithms based on extensive spectral databases. [3]

Predicted ¹³C NMR Data

The molecule has 10 unique carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~151 | C-2 |

| ~150 | C-8a (quaternary) |

| ~145 | C-4 (quaternary) |

| ~138 | C-6 (quaternary) |

| ~135 | C-7 |

| ~130 | C-5 |

| ~125 | C-4a (quaternary) |

| ~122 | C-3 |

| ~120 | C-8 (quaternary) |

| ~22 | -CH₃ |

Note: Quaternary carbon signals are typically less intense than protonated carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to lower natural abundance)

-

-

-

Data Acquisition & Processing:

-

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

-

Data Analysis:

-

Assign each signal in the ¹H and ¹³C spectra based on chemical shift, multiplicity (for ¹H), and integration (for ¹H).

-

Confirm assignments by comparing with the predicted data. The presence of two aromatic singlets and two doublets in the ¹H spectrum is a key confirmation of the substitution pattern.

-

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique approach. Mass spectrometry confirms the elemental composition (C₁₀H₇BrClN) through its unique isotopic signature. FTIR spectroscopy validates the presence of the aromatic quinoline core and carbon-halogen bonds. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and unambiguous map of atomic connectivity, confirming the 4, 6, and 8 positions of the chloro, methyl, and bromo substituents, respectively. This rigorous, self-validating workflow provides the high degree of structural certainty required for applications in pharmaceutical and materials science research.

References

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 18, 2026, from [Link]

-

MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved January 18, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 18, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 18, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 18, 2026, from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 18, 2026, from [Link]

-

Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved January 18, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved January 18, 2026, from [Link]

Sources

Introduction: The Structural and Functional Significance of 8-Bromo-4-chloro-6-methylquinoline

An In-Depth Technical Guide to the Spectral Analysis of 8-Bromo-4-chloro-6-methylquinoline

This compound is a halogenated quinoline derivative with the chemical formula C₁₀H₇BrClN.[1][2] The quinoline scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial and anticancer properties.[2] The specific substitution pattern of this compound—a bromine at the 8-position, a chlorine at the 4-position, and a methyl group at the 6-position—creates a unique electronic and steric profile, making it a valuable intermediate in organic synthesis and a target for drug discovery programs.[1][2]

The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This guide provides a comprehensive overview of the expected spectral data for this compound, detailing the theoretical basis for signal generation in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles and data from related structures to provide a robust predictive analysis for researchers.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is the first step in any analytical endeavor.

| Property | Value | Source |

| CAS Number | 1156602-22-0 | [1][3] |

| Molecular Formula | C₁₀H₇BrClN | [1][2] |

| Molecular Weight | 256.52 g/mol | [1][2] |

| Monoisotopic Mass | 254.945039 amu | [1][4] |

| Structure | Quinoline core with Br at C8, Cl at C4, CH₃ at C6 | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following signals:

-

Aromatic Protons: The quinoline ring system contains four aromatic protons.

-

H2 & H3: These protons on the pyridine ring will likely appear as doublets, coupled to each other. Their chemical shifts will be significantly downfield due to the electron-withdrawing effect of the nitrogen atom and the C4-chlorine.

-

H5 & H7: These protons are on the benzene portion of the ring. They will appear as singlets or very narrowly split doublets (meta-coupling). Their chemical shifts will be influenced by the adjacent methyl and bromo substituents.

-

-

Methyl Protons (-CH₃): The methyl group at the C6 position will appear as a sharp singlet, typically in the range of 2.2-2.6 ppm.

Table of Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 | 8.5 - 8.8 | Doublet (d) | 4.5 - 5.0 | Adjacent to N, deshielded. |

| H3 | 7.3 - 7.5 | Doublet (d) | 4.5 - 5.0 | Coupled to H2. |

| H5 | 7.6 - 7.8 | Singlet (s) | N/A | Influenced by adjacent methyl and chloro groups. |

| H7 | 7.8 - 8.0 | Singlet (s) | N/A | Influenced by adjacent bromo group. |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | N/A | Standard methyl on an aromatic ring. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, all 10 carbon atoms are chemically distinct and should produce 10 discrete signals.

-

Quaternary Carbons (C4, C6, C8, C8a, C4a): These carbons, bearing no protons, will typically show weaker signals. The carbons bonded to halogens (C4 and C8) will have their chemical shifts significantly affected.

-

Methine Carbons (C2, C3, C5, C7): These are the protonated aromatic carbons.

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield, typically below 30 ppm.

Table of Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 152 | Adjacent to N. |

| C3 | 122 - 124 | Aromatic CH. |

| C4 | 142 - 145 | Attached to Cl. |

| C4a | 148 - 150 | Bridgehead quaternary carbon. |

| C5 | 128 - 130 | Aromatic CH. |

| C6 | 136 - 138 | Attached to methyl group. |

| C7 | 125 - 127 | Aromatic CH. |

| C8 | 118 - 121 | Attached to Br. |

| C8a | 146 - 148 | Bridgehead quaternary carbon adjacent to N. |

| -CH₃ | 18 - 22 | Aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; it must dissolve the compound and not have signals that overlap with analyte peaks.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if precise chemical shift calibration is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is an optimization process performed by the instrument's software.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse program (e.g., 'zg30') is typically used. Key parameters include the spectral width, number of scans (e.g., 8 or 16), and relaxation delay.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to ensure all carbon signals appear as singlets. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

(Optional) Run 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbons, respectively.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay, FID).

-

Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups.

Predicted IR Spectral Analysis

The structure of this compound suggests several key vibrational modes.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

-

C=C and C=N Stretching: The aromatic quinoline ring will produce a series of sharp absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Bending: Bending vibrations for the methyl group and aromatic protons will appear in the 1450-1000 cm⁻¹ region.

-

C-Cl and C-Br Stretching: These are found in the fingerprint region. The C-Cl stretch typically appears between 800-600 cm⁻¹, and the C-Br stretch is found at lower wavenumbers, usually between 600-500 cm⁻¹.[6]

Table of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (-CH₃) |

| 1610 - 1580 | Medium-Strong | C=C/C=N Stretch | Aromatic Ring |

| 1500 - 1450 | Medium-Strong | C=C/C=N Stretch | Aromatic Ring |

| 800 - 600 | Strong | C-Cl Stretch | Aryl-Chloride |

| 600 - 500 | Strong | C-Br Stretch | Aryl-Bromide |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, modern IR sampling technique that requires minimal sample preparation.[7]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This spectrum is automatically subtracted from the sample spectrum by the instrument software.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

-

Data Acquisition:

-

Scan the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum of % Transmittance or Absorbance vs. Wavenumber is displayed.

-

Identify and label the major absorption peaks and assign them to their corresponding functional groups.[8]

-

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, with high-resolution instruments, the molecular formula.

Predicted Mass Spectral Analysis

The key feature in the mass spectrum of this compound will be its distinctive isotopic pattern due to the presence of chlorine and bromine.

-

Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.

-

Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.

The molecular ion (M⁺) peak will therefore appear as a cluster of peaks.

-

M⁺: The peak for the molecule with ³⁵Cl and ⁷⁹Br.

-

[M+2]⁺: The peak for the molecule with ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be very intense, nearly equal in height to the M⁺ peak.

-

[M+4]⁺: The peak for the molecule with ³⁷Cl and ⁸¹Br. This peak will be smaller, roughly one-third the height of the [M+2]⁺ peak.

High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition, C₁₀H₇BrClN.

Table of Predicted Mass Spectrometry Data

| Ion | Predicted m/z (Monoisotopic) | Predicted Adducts (ESI+) | Source |

| [M]⁺ | 254.9450 | [M+H]⁺: 255.9523 | [1][4] |

| [M+Na]⁺: 277.9343 | [4] |

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates compounds in a mixture before they are analyzed by the mass spectrometer.[9]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

-

LC Separation:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC system.

-

The compound is separated from impurities on a C18 reversed-phase column using a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

-

MS Ionization and Detection:

-

The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common choice for this type of molecule, typically operating in positive ion mode.

-

The mass analyzer (e.g., Time-of-Flight or Orbitrap) separates the ions based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Examine the mass spectrum for the molecular ion cluster.

-

Confirm that the observed isotopic pattern matches the theoretical pattern for a compound containing one Br and one Cl atom.

-

If using HRMS, verify that the measured exact mass is within 5 ppm of the calculated theoretical mass for C₁₀H₇BrClN.

-

Caption: General workflow for LC-MS analysis.

Conclusion

The structural elucidation of a novel or synthesized compound like this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. This guide provides a predictive framework for its characterization by NMR, IR, and MS. By understanding the theoretical underpinnings of each technique and following robust experimental protocols, researchers can confidently verify the identity, purity, and structure of this versatile chemical intermediate, paving the way for its application in drug development and materials science.

References

-

He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ökten, S., Yüksek, H., & Gök, Y. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H7BrClN). Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound|1156602-22-0. Retrieved from [Link]

-

Harrick Scientific Products Inc. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]

-

Doc Brown's Chemistry. (2024). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

Pop, A., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(7), 1647. Retrieved from [Link]

-

Tuntland, T., et al. (2014). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PLoS ONE, 9(9), e107079. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

- 1. Buy this compound | 1156602-22-0 [smolecule.com]

- 2. Buy this compound (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 3. This compound | 1156602-22-0 [chemicalbook.com]

- 4. PubChemLite - this compound (C10H7BrClN) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. harricksci.com [harricksci.com]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 8-Bromo-4-chloro-6-methylquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 8-Bromo-4-chloro-6-methylquinoline in Organic Solvents: Principles, Experimental Determination, and Predictive Modeling

Abstract

This compound is a substituted quinoline derivative with significant potential as a building block in medicinal chemistry and organic synthesis. The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its utility in synthetic reactions, formulation, and biological screening assays. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility profile of this compound. We delve into the theoretical principles governing its dissolution, present a detailed, field-proven protocol for the gold-standard shake-flask method of equilibrium solubility determination, and discuss modern in silico approaches for solubility prediction. This guide is structured to empower researchers to generate reliable and reproducible solubility data, which is fundamental for accelerating research and development.

Introduction: The Significance of a Solubility Profile

This compound belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold of immense importance in pharmaceutical development.[1][2] Its unique substitution pattern, featuring bromine, chlorine, and methyl groups, offers multiple reaction sites for synthesizing more complex molecules, making it a valuable intermediate.[2]

In the realm of drug discovery and development, solubility is a paramount property.[3][4] A compound must be in a dissolved state to be absorbed, distributed, and ultimately interact with its biological target.[5][6] Poor solubility can lead to a host of challenges, including:

-

Inaccurate Biological Assay Results: Compound precipitation in assay media can lead to an underestimation of potency and unreliable structure-activity relationship (SAR) data.[5][7]

-

Limited Bioavailability: Low aqueous solubility is a primary reason for poor oral absorption of drug candidates, potentially halting the development of an otherwise promising molecule.[6]

-

Formulation Difficulties: Developing a suitable dosage form for a poorly soluble compound is often complex and costly.[6]

Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is not merely academic; it is a prerequisite for its effective application, from designing synthetic routes to ensuring the integrity of high-throughput screening campaigns.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" is a useful heuristic, grounded in the principle that dissolution is favored when the intermolecular forces of the solute and solvent are similar.

For this compound, its structural features provide key insights into its expected solubility:

-

Quinoline Core: The fused aromatic ring system is largely non-polar and capable of π-π stacking interactions. The nitrogen atom, however, introduces polarity and a site for hydrogen bond acceptance.

-

Halogen Substituents (Bromo and Chloro): These groups increase the molecular weight and size, which can decrease solubility. However, they also add to the molecule's polarizability and can participate in halogen bonding, potentially enhancing interactions with specific solvents.

-

Methyl Group: This is a non-polar, hydrophobic group that will favor interactions with less polar solvents.

Consequently, a complex solubility profile is anticipated. High solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), which can effectively solvate the polar quinoline moiety without having strong self-association energies to overcome.[1] Conversely, solubility is expected to be poor in highly polar, protic solvents like water and in non-polar aliphatic solvents like hexane.

Experimental Determination of Equilibrium Solubility

To obtain reliable and definitive solubility data, experimental measurement is essential. The shake-flask method is universally regarded as the gold standard for determining the equilibrium solubility of a compound.[8][9][10] It is a thermodynamic measurement that reflects the true saturation point of a solvent with a solute at a given temperature.

Detailed Step-by-Step Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Rationale: The core principle is to create a saturated solution by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the liquid phase is then measured. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium saturation was achieved.

Materials and Reagents:

-

This compound (solid, >98% purity)

-

Selected organic solvents (e.g., DMSO, N,N-Dimethylformamide, Acetonitrile, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene) of analytical grade or higher

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the vials

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility assay.

Procedure:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL).

-

From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range. A minimum of five concentration levels is recommended.

-

-

Sample Preparation (in triplicate):

-

To each of three separate glass vials, add an excess amount of solid this compound. "Excess" is critical; a good starting point is 5-10 mg of solid for 1-2 mL of solvent. There must be visible solid remaining at the end of the equilibration period.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For novel compounds, 24 to 48 hours is standard.[8][10] Causality Note: Shorter times may result in an underestimation of solubility (kinetic solubility), while this protocol aims for the true thermodynamic value.

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid is still present in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

For an extra layer of certainty, filter the collected supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Trustworthiness Note: This dual separation step (centrifugation followed by filtration) is crucial to prevent solid particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate into the mobile phase used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the range of your calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV at the wavelength of maximum absorbance for the compound.

-

Generate a calibration curve by plotting the peak area against the concentration for the standards. The curve should have a correlation coefficient (r²) of >0.995.

-

Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the final solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

To convert to molarity (mol/L), use the molecular weight of the compound (256.53 g/mol ).

-

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear, structured format to allow for easy comparison and analysis.

Table 1: Illustrative Solubility Profile of this compound at 25 °C (Note: The data below is for illustrative purposes only. Researchers must populate this table with their own experimental results.)

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | [Experimental Value] | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | [Experimental Value] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | [Experimental Value] | [Experimental Value] |

| Ethanol | Polar Protic | 24.5 | [Experimental Value] | [Experimental Value] |

| Dichloromethane (DCM) | Non-polar | 9.1 | [Experimental Value] | [Experimental Value] |

| Toluene | Non-polar | 2.4 | [Experimental Value] | [Experimental Value] |

| Hexane | Non-polar | 1.9 | [Experimental Value] | [Experimental Value] |

Modern Approaches: Predictive Solubility Modeling

In parallel with experimental determination, computational (in silico) methods can provide rapid, cost-effective estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool used in early-stage drug discovery to predict physicochemical properties directly from a molecule's structure.[11][12]

Rationale: QSPR models use statistical methods to build a mathematical relationship between a set of calculated molecular features (descriptors) and an experimentally measured property, such as solubility. Once a robust model is built, it can be used to predict the solubility of new, untested compounds.

Key Molecular Descriptors for Solubility Prediction:

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

-

Polar Surface Area (PSA): Relates to hydrogen bonding potential.

-

Molecular Weight and Size: Larger molecules are often less soluble.

-

Number of Hydrogen Bond Donors/Acceptors: Influences interactions with protic solvents.

-

Aromatic Ring Count: Relates to potential π-π stacking interactions.

Caption: Logical workflow of a QSPR model for solubility prediction.

While predictive models are invaluable for high-throughput virtual screening, they are not a substitute for experimental data for lead compounds. The most effective strategy involves using QSPR to guide and prioritize which solvents to test experimentally.

Conclusion

The is a foundational parameter that influences its entire lifecycle in a research and development setting. While specific solubility data for this compound is not widely published, this guide provides the complete theoretical and practical framework necessary for its determination. By adhering to the gold-standard shake-flask protocol, researchers can generate high-quality, reproducible data essential for making informed decisions in synthesis, formulation, and biological evaluation. Complementing this experimental work with modern predictive models can further enhance efficiency, creating a robust workflow for characterizing this and other novel chemical entities.

References

-

Drug Discovery News. Substance solubility. Available from: [Link]

-

Zhang, J., et al. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In: Pharmaceutical Formulation and Delivery. Wiley. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]

-

Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). Available from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-